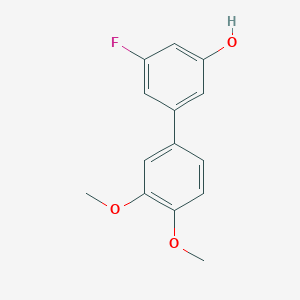

5-(3,4-Dimethoxyphenyl)-3-fluorophenol

Description

5-(3,4-Dimethoxyphenyl)-3-fluorophenol is a phenolic derivative featuring a fluorine atom at the 3-position and a 3,4-dimethoxyphenyl substituent at the 5-position of the benzene ring. This compound was isolated during a study on plant-derived antiviral agents, where it demonstrated inhibitory activity against tobacco mosaic virus (TMV) in tobacco plants . Its structure combines electron-donating methoxy groups with an electron-withdrawing fluorine atom, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXQUYSJVCFMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40684388 | |

| Record name | 5-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261965-65-4 | |

| Record name | 5-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 5-(3,4-Dimethoxyphenyl)-3-fluorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-fluorophenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

Substitution: The fluorine atom or methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-fluorophenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The fluorine atom and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Research Findings and Gaps

- Antioxidant Potential: Methoxy-rich analogs (e.g., 3d) outperform the target compound in free radical scavenging, highlighting the role of conjugated systems .

- Toxicity Data: Limited for 5-(3,4-Dimethoxyphenyl)-3-fluorophenol; triazole derivatives offer predictive models for future safety assessments .

Q & A

Basic: What are the established synthetic routes for 5-(3,4-Dimethoxyphenyl)-3-fluorophenol, and how can reaction conditions be optimized?

Answer:

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-fluorophenol derivatives typically involves multi-step reactions, including cyclization, esterification, and functional group modifications. For example, triazole derivatives with 3,4-dimethoxyphenyl groups are synthesized via cyclocondensation of thiosemicarbazides followed by alkylation or esterification . Optimization strategies include:

- Catalyst selection : Using acidic or basic catalysts to enhance reaction efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization .

Basic: Which spectroscopic techniques are most effective for characterizing 5-(3,4-Dimethoxyphenyl)-3-fluorophenol and its derivatives?

Answer:

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .

- 1H/13C NMR : Resolves methoxy groups (δ ~3.8–4.0 ppm for OCH3) and aromatic protons (δ ~6.5–7.5 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF .

Advanced: How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of 5-(3,4-Dimethoxyphenyl)-3-fluorophenol?

Answer:

DFT studies calculate:

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps indicate reactivity (e.g., lower gaps correlate with higher electrophilicity) .

- Electrostatic potential (ESP) maps : Highlight nucleophilic/electrophilic regions influenced by fluorine and methoxy substituents .

- Vibrational frequencies : Validate experimental IR data by comparing computed vs. observed peaks .

Methodology: Use Gaussian software with B3LYP/6-311++G(d,p) basis sets for accuracy .

Advanced: How can researchers resolve discrepancies in reported biological activity data for 5-(3,4-Dimethoxyphenyl)-3-fluorophenol derivatives?

Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Assay variability : Differences in cell lines (HeLa vs. MCF-7) or incubation times .

- Structural analogs : Minor substituent changes (e.g., Cl vs. F) alter binding affinity .

- Dosage effects : Nonlinear dose-response relationships require IC50 validation across multiple concentrations .

Resolution: Standardize protocols (e.g., CLSI guidelines) and use structure-activity relationship (SAR) models .

Advanced: What strategies exist for predicting acute toxicity of 5-(3,4-Dimethoxyphenyl)-3-fluorophenol derivatives using in silico models?

Answer:

Computational tools like GUSAR-online predict toxicity by:

- Quantitative structure-toxicity relationship (QSTR) : Correlates molecular descriptors (e.g., logP, polar surface area) with LD50 values .

- Fragment-based analysis : Flags toxicophores (e.g., reactive nitro groups) .

Validation: Cross-check predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Advanced: What are the key challenges in designing derivatives of 5-(3,4-Dimethoxyphenyl)-3-fluorophenol with enhanced bioactivity?

Answer:

Challenges include:

- Balancing lipophilicity : Methoxy groups increase hydrophobicity, affecting bioavailability. Use ClogP calculations to optimize .

- Steric hindrance : Bulky substituents (e.g., trifluoromethyl) may block target binding. Molecular docking studies guide modifications .

- Metabolic stability : Fluorine atoms reduce oxidative metabolism but may introduce toxicity. Assess via hepatic microsome assays .

Basic: What are the key structural features of 5-(3,4-Dimethoxyphenyl)-3-fluorophenol that influence its physicochemical properties?

Answer:

Critical features:

- Methoxy groups : Enhance electron-donating capacity, stabilizing aromatic π-systems .

- Fluorine atom : Increases electronegativity, improving membrane permeability .

- Planar aromatic core : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .

Advanced: How do substituent positions (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) affect the pharmacological activity of 5-(3,4-Dimethoxyphenyl)-3-fluorophenol analogs?

Answer:

Substituent positioning alters:

- Binding affinity : 3,4-Dimethoxy groups improve interactions with hydrophobic enzyme pockets compared to 2,4-substitution .

- Solubility : Para-methoxy groups increase water solubility vs. ortho-substituents .

- Toxicity : 3,4-Substitution reduces hepatotoxicity risk compared to 2,4-analogs in QSTR models .

Methodology: Compare SAR data and use molecular dynamics simulations to map binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.